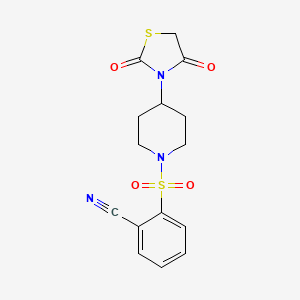

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTITQIAXSAXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile involves multiple steps, starting with the preparation of thiazolidine-2,4-dione derivatives. These derivatives are synthesized through Knoevenagel condensations of thiazolidine-2,4-dione with aromatic aldehydes under microwave irradiation . The final compound is obtained by reacting the intermediate with piperidin-1-yl sulfonyl benzonitrile under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic routes for higher yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted piperidine derivatives .

Scientific Research Applications

Antidiabetic Activity

Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antidiabetic effects. For instance, compounds similar to 2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile have shown promising results in lowering blood glucose levels in diabetic models. A study involving various thiazolidinedione derivatives indicated that modifications to the thiazolidinedione core can enhance their efficacy compared to standard treatments like pioglitazone .

Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives

| Compound | Dose (mg/kg) | Blood Glucose Level (mg/dL) | % Reduction |

|---|---|---|---|

| Standard (Pioglitazone) | 50 | 400 | 88 |

| Compound A | 50 | 275 | 65 |

| Compound B | 50 | 300 | 72 |

Modulation of Protein Interactions

The compound has also been investigated for its ability to modulate protein interactions, particularly involving the BAG3 protein domain. This modulation is significant as it could lead to new therapeutic strategies for diseases where BAG3 is implicated, including cancer and neurodegenerative disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazolidinediones and piperidine derivatives. The synthetic route often includes condensation reactions followed by sulfonation processes to yield the final product .

Table 2: Synthetic Pathways for Thiazolidinedione Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| Step 1 | Thiazolidinedione + Piperidine | Intermediate A |

| Step 2 | Intermediate A + Sulfonating Agent | Final Product |

Pharmacokinetic Properties

In silico studies have been conducted to evaluate the pharmacokinetic properties of this compound. These studies reveal favorable absorption characteristics, although some derivatives show limitations regarding blood-brain barrier permeability. Such insights are crucial for understanding the therapeutic potential and safety profile of new drug candidates .

Future Directions and Case Studies

The ongoing research into thiazolidinedione derivatives indicates a promising future for compounds like this compound). Case studies highlight the need for further exploration into their mechanisms of action, potential side effects, and long-term efficacy in clinical settings.

Case Study Example:

In a recent clinical trial assessing a related thiazolidinedione compound, patients exhibited significant improvements in glycemic control without severe adverse effects, supporting the hypothesis that structural modifications can lead to enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiazolidine moiety is known to enhance pharmacological properties, including antimicrobial and anticancer activities . The compound likely exerts its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

- **3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives

Uniqueness

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile stands out due to its unique combination of a thiazolidine moiety and a piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a compound of increasing interest in pharmacological research, particularly due to its potential therapeutic applications stemming from its unique structural features. This compound incorporates a thiazolidinedione moiety, which is known for a variety of biological activities, including antidiabetic, antimicrobial, and antioxidant properties.

Structural Overview

The structural formula of the compound is represented as follows:

This compound features a thiazolidine ring, which contributes to its biological activity through interactions with various biological targets.

The thiazolidinedione (TZD) core structure is recognized for its role in activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This activation leads to improved insulin sensitivity and plays a crucial role in glucose metabolism. The compound's sulfonamide group may enhance its binding affinity to target proteins, potentially increasing its efficacy.

Antidiabetic Activity

Research indicates that TZD derivatives exhibit significant antidiabetic effects by enhancing insulin sensitivity and regulating glucose levels. For instance, compounds derived from the thiazolidinedione scaffold have been shown to activate PPAR-γ, leading to improved metabolic profiles in diabetic models .

Table 1: Antidiabetic Activity of TZD Derivatives

| Compound | Method of Evaluation | Result |

|---|---|---|

| TZDD2 | Dipeptidyl Peptidase–4 Inhibition Assay | ≥20% inhibition |

| TZDD4 | Dipeptidyl Peptidase–4 Inhibition Assay | ≥20% inhibition |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown that TZD derivatives can inhibit bacterial growth by targeting specific bacterial enzymes .

Table 2: Antimicrobial Activity (MIC Values)

| Compound | Microbial Strains | MIC (µg/mL) |

|---|---|---|

| am6 | S. aureus | <64 |

| am7 | B. subtilis | 8 |

Antioxidant Properties

The antioxidant activity of this compound has been attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

- Case Study on Antidiabetic Effects : A study evaluated the effects of various TZD derivatives on glucose metabolism in diabetic rats. The results indicated that compounds similar to this compound significantly reduced blood glucose levels compared to control groups .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of synthesized thiazolidinedione derivatives against various pathogens, including Staphylococcus aureus and Bacillus subtilis. The findings highlighted that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the piperidine-sulfonyl-benzonitrile scaffold?

- Methodology : Multi-step synthesis often involves coupling a piperidine derivative (e.g., 4-(piperidin-1-yl)piperidine) with a sulfonyl chloride intermediate, followed by nitrile functionalization. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) are used to introduce the sulfonyl group. The benzonitrile moiety is typically introduced via cyanation of aryl halides using catalysts like Pd/Cu .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Optimize stoichiometry to avoid side products like disulfonates .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodology : Use X-ray crystallography to resolve chair conformations of piperidine rings and confirm sulfonyl group geometry. For example, van der Waals interactions dominate crystal packing in related analogs .

- Analytical Support : Complement with NMR (e.g., ¹H/¹³C chemical shifts for benzonitrile protons at δ ~7.6–8.0 ppm) and HRMS (exact mass ~250–330 g/mol depending on substituents) .

Q. What safety protocols are critical during laboratory handling?

- Guidelines : Wear PPE (nitrile gloves, goggles, lab coats) to avoid dermal/ocular exposure. Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM). Waste containing sulfonyl or nitrile groups must be segregated and treated via hydrolysis (e.g., acidic/basic conditions) before disposal .

Q. How is preliminary biological activity screening conducted?

- Methodology : Use in vitro cytotoxicity assays (e.g., MTT on MCF-7 or MDA-MB-231 cell lines) to evaluate antiproliferative effects. Compare IC₅₀ values with reference drugs (e.g., etoposide). Structural analogs with electron-withdrawing groups (e.g., -CF₃) often show enhanced activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

- Approach : Screen catalysts (e.g., CuI for azide-alkyne cycloadditions) and solvents (e.g., THF/water mixtures for click chemistry). For sulfonamide formation, use Hünig’s base (DIPEA) to scavenge HCl and prevent side reactions. Yields >70% are achievable with microwave-assisted heating (80°C, 2h) .

- Data Contradiction : Low yields may arise from steric hindrance at the piperidine nitrogen. Address via computational modeling (DFT) to predict reactive sites .

Q. What computational methods predict binding interactions with biological targets (e.g., kinases)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., FAD-dependent oxidoreductases). The sulfonyl group often forms hydrogen bonds with active-site residues (e.g., Arg/Lys), while the nitrile moiety engages in hydrophobic interactions .

- Validation : Cross-validate with MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .

Q. How can researchers resolve discrepancies in biological activity data across cell lines?

- Case Study : If a compound shows high activity in MCF-7 (ER+) but low activity in MDA-MB-231 (triple-negative), evaluate receptor expression levels (e.g., ERα, HER2). Use Western blotting to correlate target protein levels with IC₅₀ values. Adjust substituents (e.g., -OCH₃ for improved membrane permeability) .

Q. What strategies enhance metabolic stability for in vivo studies?

- Approach : Introduce deuterium at metabolically labile sites (e.g., benzonitrile α-carbons) to slow CYP450-mediated degradation. Assess stability via microsomal assays (human/rat liver microsomes, NADPH cofactor). LogP values <3.5 improve solubility and reduce hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.